molecular formula C18H25NO7S B127734 Boc-trans-4-Tosyloxy-L-proline methyl ester CAS No. 88043-21-4

Boc-trans-4-Tosyloxy-L-proline methyl ester

Cat. No.: B127734
CAS No.: 88043-21-4
M. Wt: 399.5 g/mol
InChI Key: UKVKNGDXVREPDE-HIFRSBDPSA-N
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Mechanism of Action

Target of Action

It is used in the preparation of bicycloazahydantoins, which are known to act as androgen receptor antagonists .

Mode of Action

It is known to be used in the synthesis of For-Met-Leu-Phe-OMe (fMLF-OMe) analogues based on Met residue replacement by 4-amino-proline scaffold . This suggests that it may interact with its targets by replacing specific residues in protein structures, thereby altering their function.

Biochemical Pathways

Given its use in the synthesis of androgen receptor antagonists , it may be involved in the regulation of androgen-responsive pathways.

Pharmacokinetics

It is soluble in chloroform, dichloromethane, and ethyl acetate , which may influence its bioavailability and distribution within the body.

Result of Action

Given its role in the synthesis of androgen receptor antagonists , it may contribute to the inhibition of androgen-responsive cellular processes.

Action Environment

It is recommended to be stored in an inert atmosphere at 2-8°c , suggesting that temperature and oxygen exposure may affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The general synthetic route includes the following steps :

    Protection of the Amino Group: The amino group of L-proline is protected using a tert-butoxycarbonyl (Boc) group.

    Introduction of the Tosyl Group: The hydroxyl group at the 4-position of the protected L-proline is tosylated using p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine.

    Esterification: The carboxyl group is then esterified using methanol and a suitable catalyst.

Industrial Production Methods:

Industrial production methods for Boc-trans-4-Tosyloxy-L-proline methyl ester generally follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Boc-trans-4-Tosyloxy-L-proline methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used (e.g., amine derivatives, thiol derivatives).

    Hydrolysis: The corresponding carboxylic acid.

    Deprotection: The free amine.

Scientific Research Applications

Boc-trans-4-Tosyloxy-L-proline methyl ester has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.

    Industry: Applied in the production of fine chemicals and specialty materials.

Comparison with Similar Compounds

    Boc-trans-4-Hydroxy-L-proline methyl ester: Similar structure but with a hydroxyl group instead of a tosyl group.

    Boc-L-proline methyl ester: Lacks the tosyl group, used as a simpler protecting group.

    Boc-trans-4-Amino-L-proline methyl ester: Contains an amino group instead of a tosyl group.

Uniqueness:

Boc-trans-4-Tosyloxy-L-proline methyl ester is unique due to the presence of both the Boc protecting group and the tosyl leaving group, making it highly versatile in organic synthesis .

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4R)-4-(4-methylphenyl)sulfonyloxypyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO7S/c1-12-6-8-14(9-7-12)27(22,23)26-13-10-15(16(20)24-5)19(11-13)17(21)25-18(2,3)4/h6-9,13,15H,10-11H2,1-5H3/t13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVKNGDXVREPDE-HIFRSBDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90540465
Record name 1-tert-Butyl 2-methyl (2S,4R)-4-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1,2-dicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88043-21-4
Record name 1-(1,1-Dimethylethyl) 2-methyl (2S,4R)-4-[[(4-methylphenyl)sulfonyl]oxy]-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88043-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl 2-methyl (2S,4R)-4-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90540465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl 2-methyl (2S,4R)-4-{[(4-methylphenyl)sulfonyl]oxy}pyrrolidine-1,2-dicarboxylate
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Synthesis routes and methods I

Procedure details

To a solution of trans-N-Boc-4-hydroxy-L-proline methyl ester (7) in pyridine and dry DCM at 0° C. is added 4-methyl-benzenesulfonyl chloride. After adding, the mixture is refluxed overnight. The solvent is evaporated and then the residue is dissolved in CH2Cl2. After removal of solvent, the crude 4-(toluene-4-sulfonyloxy)-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester is obtained, which is used in the following reaction without further purification. To a solution of 4-(toluene-4-sulfonyloxy)-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester thus obtained above in dry DMF is added NaN3 in one portion, and the reaction mixture is stirred at about 50° C. for 5 h. The resulting mixture is purified to give 4-azido-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester (8).
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Synthesis routes and methods II

Procedure details

To a solution of trans-N-Boc-4-hydroxy-L-proline methyl ester (45 g, 0.183 mol) in pyridine (140 ml) and dry DCM (140 ml) at 0° C. was added dropwise 4-methyl-benzenesulfonyl chloride (41.9 g, 0.22 mol). After adding, the mixture was refluxed overnight. The solvent was evaporated and then the residue was dissolved in CH2Cl2 (140 ml). The organic phase was washed with water (150 ml), brine (140 mL), and dried over sodium sulphate. After removal of solvent, the crude 4-(toluene-4-sulfonyloxy)-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester 73.2 g (92%) was obtained as yellow oil, which was used in the following reaction without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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